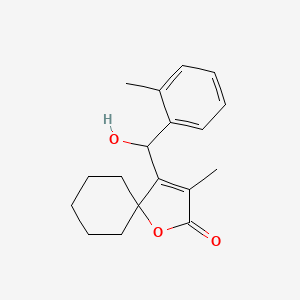
4-(Hydroxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one is a complex organic compound with a unique spirocyclic structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of a hydroxy group and a methylphenyl group adds to its chemical diversity, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions. Common reagents for this step include hydrogen peroxide or osmium tetroxide.
Attachment of the Methylphenyl Group: The methylphenyl group is usually introduced through a Friedel-Crafts alkylation reaction, using an appropriate methylphenyl halide and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Processing: Utilizing large reactors to carry out the cyclization and subsequent functionalization steps.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors can be employed, allowing for better control over reaction conditions and product quality.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as alcohols or alkanes, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学研究应用
Chemistry
In chemistry, 4-(Hydroxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a potential candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 4-(Hydroxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one exerts its effects depends on its interaction with specific molecular targets. For instance, the hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
- 4-(Hydroxyphenyl)methyl-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one
- 4-(Methoxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one
Uniqueness
Compared to similar compounds, 4-(Hydroxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one is unique due to the presence of both a hydroxy group and a methylphenyl group, which can significantly influence its reactivity and interaction with biological targets. The spirocyclic structure also adds to its stability and versatility in various chemical reactions.
This detailed overview provides a comprehensive understanding of 4-(Hydroxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(45)dec-3-en-2-one, covering its synthesis, reactions, applications, and unique characteristics
属性
CAS 编号 |
86560-20-5 |
|---|---|
分子式 |
C18H22O3 |
分子量 |
286.4 g/mol |
IUPAC 名称 |
4-[hydroxy-(2-methylphenyl)methyl]-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C18H22O3/c1-12-8-4-5-9-14(12)16(19)15-13(2)17(20)21-18(15)10-6-3-7-11-18/h4-5,8-9,16,19H,3,6-7,10-11H2,1-2H3 |
InChI 键 |
MYAIIZRLPDYOOT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(C2=C(C(=O)OC23CCCCC3)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


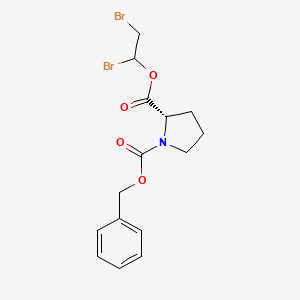
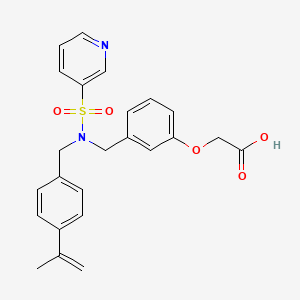
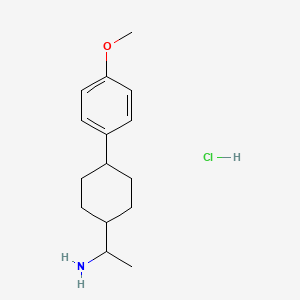
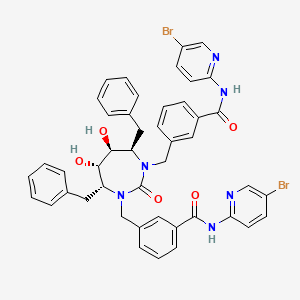
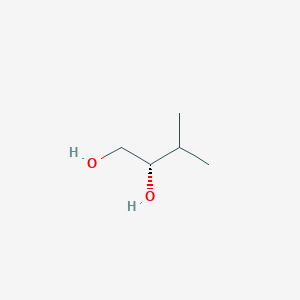

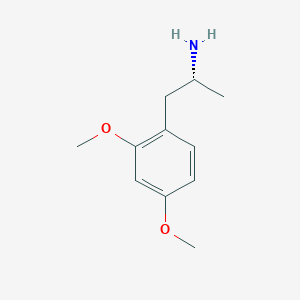
![sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine](/img/structure/B12779893.png)
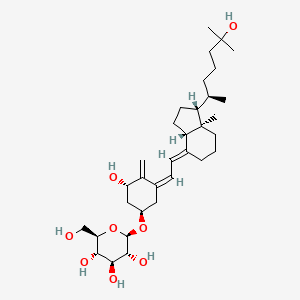

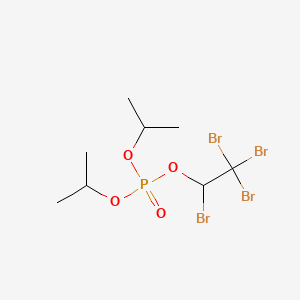
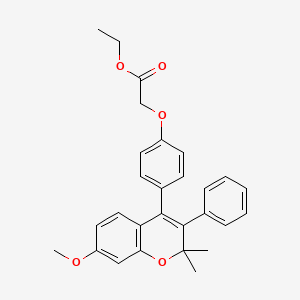
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)

